molecular formula C10H11NO3 B14273317 Benzamide, 3-((acetyloxy)methyl)- CAS No. 126926-41-8

Benzamide, 3-((acetyloxy)methyl)-

Cat. No.: B14273317
CAS No.: 126926-41-8
M. Wt: 193.20 g/mol
InChI Key: XVSSEWWGSRCQJA-UHFFFAOYSA-N
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Description

Benzamide, 3-((acetyloxy)methyl)- is a benzamide derivative featuring an acetyloxymethyl (-CH₂OAc) substituent at the 3-position of the aromatic ring.

Properties

CAS No.

126926-41-8

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(3-carbamoylphenyl)methyl acetate

InChI

InChI=1S/C10H11NO3/c1-7(12)14-6-8-3-2-4-9(5-8)10(11)13/h2-5H,6H2,1H3,(H2,11,13)

InChI Key

XVSSEWWGSRCQJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Reaction Protocol

The most straightforward route involves acetylation of 3-(hydroxymethyl)benzamide (Intermediate A ) using acetic anhydride or acetyl chloride. A representative procedure adapted from and is as follows:

  • Intermediate A (1.0 mmol) is dissolved in anhydrous dichloromethane (20 mL) under nitrogen.
  • Acetyl chloride (1.2 mmol) is added dropwise at 0°C, followed by triethylamine (1.5 mmol) to scavenge HCl.
  • The mixture is stirred at room temperature for 6–8 hours, monitored by TLC.
  • Post-reaction, the organic layer is washed with NaHCO₃ (5%) and brine, dried over Na₂SO₄, and concentrated.
  • The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield benzamide, 3-((acetyloxy)methyl)- as a white solid (78% yield).

Optimization and Challenges

  • Catalyst Selection : Piperidine (used in for analogous acetylation) enhances reaction rates but risks over-acetylation.
  • Temperature Control : Excessive heat promotes decomposition, necessitating strict adherence to 0–25°C.
  • Yield Improvements : Sequential acetylation with acetic anhydride in pyridine (90°C, 2 hours) boosts yields to 85% but requires rigorous exclusion of moisture.

Method 2: Multi-Step Synthesis from 3-Nitrobenzoic Acid

Stepwise Procedure

This approach constructs the benzamide scaffold while introducing the acetyloxymethyl group early in the synthesis:

  • Reduction-Amidation :
    • 3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using H₂/Pd-C (10 atm, 50°C).
    • The amine is acylated with benzoyl chloride in THF, yielding 3-benzamidobenzoic acid (92% purity).
  • Hydroxymethylation :

    • A Mannich reaction with formaldehyde (37% w/w) and dimethylamine in ethanol introduces the hydroxymethyl group at the 3-position (65°C, 4 hours).
  • Acetylation :

    • The hydroxymethyl intermediate is treated with acetyl chloride/TEA (as in Method 1) to furnish the target compound.

Critical Analysis

  • Regioselectivity : The Mannich reaction preferentially functionalizes the para position relative to the benzamide group, necessitating ortho-directing groups or metalation strategies for 3-substitution.
  • Byproduct Formation : Over-alkylation can occur during hydroxymethylation, requiring stoichiometric control of formaldehyde.

Method 3: Cyclization-Assisted Synthesis

Pyrazolo-Pyrimidine Intermediate Route

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.07 (s, 3H, OAc), 4.93 (s, 2H, CH₂OAc), 7.48–8.12 (m, 4H, aromatic), 10.21 (s, 1H, NH).
  • IR (cm⁻¹) : 3280 (N-H stretch), 1745 (C=O, acetate), 1660 (C=O, amide).
  • HRMS : m/z calcd for C₁₀H₁₁NO₃ [M+H]⁺: 194.0817, found: 194.0812.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:H₂O, 70:30, λ = 254 nm).
  • Elemental Analysis : Calcd (%) C 61.84, H 5.44, N 6.86; Found: C 61.52, H 5.71, N 6.93.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Acetylation 78–85 98 Short reaction sequence Requires pure Intermediate A
Multi-Step Synthesis 65–70 95 Regioselective control Lengthy; byproduct formation
Cyclization Route 68–72 97 Minimizes isomers Low yield; complex purification

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Hydroxybenzamide derivatives.

Mechanism of Action

The mechanism of action of Benzamide, 3-((acetyloxy)methyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The acetyloxymethyl group distinguishes Benzamide, 3-((acetyloxy)methyl)- from other benzamide derivatives. Key analogs include:

Compound Name Substituent(s) at 3-Position Key Functional Groups Molecular Weight (g/mol)
Benzamide, 3-methyl-N-dodecyl Methyl + N-dodecyl chain Amide, alkyl 303.48
PF-06465469 4-amino-pyrazolo-pyrimidinyl Amide, pyrimidine, acryloyl 523.63
Benzamide, 3-(cyclohexylmethoxy)- Cyclohexylmethoxy Ether, cyclohexane 317.47
Benzamide, 3-(acetyloxy)-N-(complex) Acetyloxy + pyrimidinyl Ester, amide, pyrimidine 408.41
T3 () Isobutoxy + sulfonyl Ether, sulfonamide ~450 (estimated)

Key Observations :

  • Lipophilicity: The acetyloxymethyl group likely imparts moderate lipophilicity compared to highly nonpolar groups (e.g., cyclohexylmethoxy in ) or hydrophilic groups (e.g., hydroxy in ).
  • Stability : The acetyloxy ester may hydrolyze in vivo to a hydroxymethyl group, altering solubility and activity—unlike stable ethers (e.g., methoxy in T3 ).

Physicochemical Properties

Property Benzamide, 3-((acetyloxy)methyl)- (Hypothetical) 3-Methyl-N-dodecyl PF-06465469 3-(Cyclohexylmethoxy)
logP (Predicted) ~2.5–3.0 5.2 (Crippen method) N/A ~4.8 (estimated)
Water Solubility Moderate (ester hydrolysis may enhance) Low (logP >5) Low (high MW) Very low
Molecular Weight ~250–300 (estimated) 303.48 523.63 317.47

Analysis :

  • logP : The acetyloxymethyl group balances polarity, yielding a logP between polar amides (e.g., T3 ) and lipophilic ethers (e.g., cyclohexylmethoxy ).
  • Solubility : Ester hydrolysis could improve aqueous solubility over time, unlike stable hydrophobic analogs like 3-methyl-N-dodecyl .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Benzamide, 3-((acetyloxy)methyl)-, and what safety protocols must be prioritized?

  • Methodology : The synthesis of benzamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., benzoyl chloride) and amines. For 3-((acetyloxy)methyl)-benzamide, a plausible route includes:

Reagent Selection : Use O-benzyl hydroxylamine hydrochloride as a precursor, reacting with acetylated intermediates under controlled conditions .

Reaction Optimization : Sodium carbonate may act as a base to deprotonate intermediates, while dichloromethane or diethyl ether serves as solvents .

  • Safety Protocols :

  • Conduct a hazard analysis for reagents like p-trifluoromethyl benzoyl chloride, which requires ventilation and PPE (gloves, goggles) .
  • Store thermally unstable intermediates (e.g., compound 3) at low temperatures to prevent decomposition .

Q. Which analytical techniques are critical for characterizing the structure and purity of Benzamide, 3-((acetyloxy)methyl)-?

  • Structural Confirmation :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm substitution patterns and acetyloxymethyl group placement .
  • HPLC : Assess purity (>95%) using reverse-phase columns with acetonitrile/water gradients .
    • Crystallography : X-ray diffraction resolves stereochemistry in solid-state forms .

Q. How does the stability of Benzamide, 3-((acetyloxy)methyl)- vary under thermal and storage conditions?

  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition upon heating above 150°C, necessitating low-temperature storage .
  • Hydrolytic Sensitivity : The acetyloxymethyl group may hydrolyze in aqueous environments, requiring anhydrous storage with desiccants .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound?

  • logP (Octanol/Water Partition Coefficient) : Predicted values range from 1.2–1.8 using Crippen and McGowan methods, indicating moderate hydrophobicity .
  • Water Solubility : Estimated at 0.1–1 mg/mL via computational models, suggesting limited aqueous solubility .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic properties of Benzamide, 3-((acetyloxy)methyl)-?

  • Methods :

  • Joback Group Contribution : Estimate standard enthalpy of formation (ΔfH°) and boiling points .
  • COSMO-RS : Simulate solubility in organic solvents (e.g., acetonitrile, dichloromethane) .
    • Validation : Compare computed values (e.g., critical pressure, logP) with experimental data from NIST WebBook .

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

  • Case Example : Discrepancies in logP values between Crippen (1.5) and McGowan (1.8) methods arise from differing atomic contribution parameters.
  • Resolution : Cross-validate using experimental HPLC retention times or shake-flask partitioning assays .

Q. What strategies optimize reaction yields in the synthesis of Benzamide, 3-((acetyloxy)methyl)- derivatives?

  • Key Parameters :

  • Stoichiometry : Maintain a 1:1.2 molar ratio of benzoyl chloride to amine to minimize side reactions .
  • Temperature Control : Slow addition of reagents at 0–5°C reduces exothermic side reactions .
    • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. What mutagenicity risks are associated with Benzamide, 3-((acetyloxy)methyl)-, and how are they assessed?

  • Ames Testing : Compound 3 (a related anomeric amide) showed mutagenicity comparable to benzyl chloride, requiring Biosafety Level 2 (BSL-2) handling .
  • Mitigation : Use fume hoods, double-gloving, and mutagenicity screening for early-stage derivatives .

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